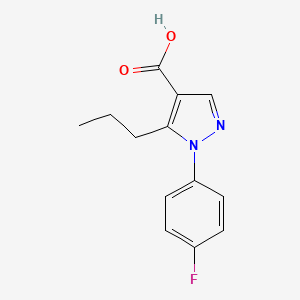
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 4-fluorophenyl group and a carboxylic acid group. The fluorine atom in the fluorophenyl group would be expected to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the fluorophenyl and carboxylic acid groups could make it a candidate for reactions such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the fluorophenyl and carboxylic acid groups, and the specific arrangement of these groups in the molecule .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole compounds, including those related to 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, have been synthesized and analyzed for their crystal structures. These compounds are created by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Structural characterization is performed using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Chemical Reactions and Derivatives
- Novel pyrazole derivatives, including those related to 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, are synthesized and their reactions studied. The structures of these derivatives are determined using methods like IR, NMR, and elemental analysis (Erdem et al., 2017).
Biologically Important Derivatives
- Research on biologically important pyrazole-4-carboxylic acid derivatives includes studies on their synthesis, characterization, and theoretical investigations. These derivatives are characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Their electronic transition and molecular properties are studied using density functional theory (Viveka et al., 2016).
Antiproliferative Activities
- Pyrazole-3-carboxylic acid derivatives are evaluated for their antiproliferative activities against various cell lines. The synthesized molecules are characterized and tested in vitro, showing significant performance in inhibiting cell proliferation (Kasımoğulları et al., 2015).
Antimicrobial Activities
- Novel 1,5-diaryl pyrazole derivatives, related to the compound , are synthesized and screened for their antibacterial and antifungal activities. These compounds exhibit good antimicrobial activities against various bacterial and fungal strains (Ragavan et al., 2010).
Synthetic Approaches for Derivative Compounds
- Synthetic approaches for creating new pyrazole-4-carbonitrile derivatives, relevant to 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, involve aldol condensation and reactions with active methylene derivatives. These methods lead to the formation of novel substituted pyrazoles and pyrimidines (Ali et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORDRZPVCZNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

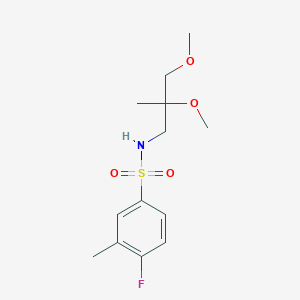

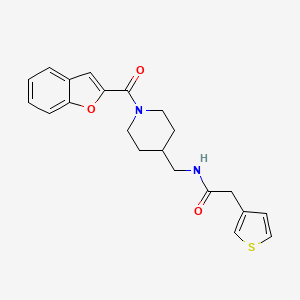

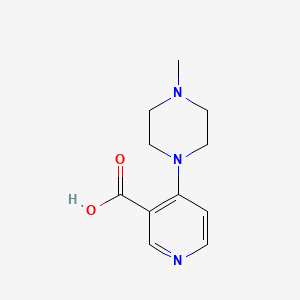
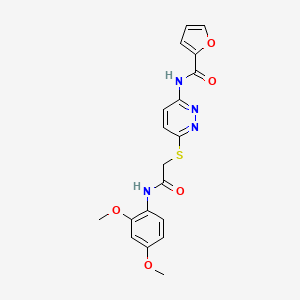
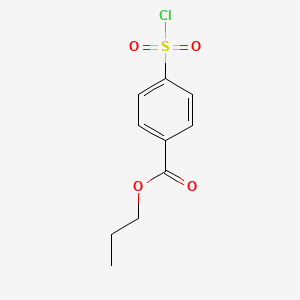
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)